Sucrose heptalaurate

fat replacement oleogelation food structuring

Sucrose heptalaurate (CAS 66844-30-2) is a fully characterised, high‑substitution sucrose fatty acid ester containing seven laurate (C12) chains esterified onto the sucrose backbone, yielding a molecular formula of C₉₆H₁₇₆O₁₈ and a molecular weight of 1618.4 g·mol⁻¹. As a member of the sucrose ester family (E473), its degree of esterification places it in the high‑substitution (hexa‑, hepta‑, octa‑ester) category, which confers distinct physicochemical behaviour relative to the more common mono‑ and di‑ester grades.

Molecular Formula C96H176O18
Molecular Weight 1618.4 g/mol
CAS No. 66844-30-2
Cat. No. B12643354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose heptalaurate
CAS66844-30-2
Molecular FormulaC96H176O18
Molecular Weight1618.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
InChIInChI=1S/C96H176O18/c1-8-15-22-29-36-43-50-57-64-71-83(98)105-79-82-91(109-86(101)74-67-60-53-46-39-32-25-18-11-4)94(112-89(104)77-70-63-56-49-42-35-28-21-14-7)96(113-82,80-106-84(99)72-65-58-51-44-37-30-23-16-9-2)114-95-93(111-88(103)76-69-62-55-48-41-34-27-20-13-6)92(110-87(102)75-68-61-54-47-40-33-26-19-12-5)90(81(78-97)107-95)108-85(100)73-66-59-52-45-38-31-24-17-10-3/h81-82,90-95,97H,8-80H2,1-7H3/t81-,82-,90-,91-,92+,93-,94+,95-,96+/m1/s1
InChIKeyUFCDEEBENIGJJD-ZYIKOXFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose Heptalaurate (CAS 66844-30-2) Product Identification and Physicochemical Baseline for Industrial Procurement


Sucrose heptalaurate (CAS 66844-30-2) is a fully characterised, high‑substitution sucrose fatty acid ester containing seven laurate (C12) chains esterified onto the sucrose backbone, yielding a molecular formula of C₉₆H₁₇₆O₁₈ and a molecular weight of 1618.4 g·mol⁻¹ [1]. As a member of the sucrose ester family (E473), its degree of esterification places it in the high‑substitution (hexa‑, hepta‑, octa‑ester) category, which confers distinct physicochemical behaviour relative to the more common mono‑ and di‑ester grades [2]. The compound is a non‑ionic surfactant derived from renewable feedstocks and is commercially available at purities of 95 % and 99 % from specialist manufacturers .

Why Sucrose Heptalaurate Cannot Be Interchanged with Lower‑Substitution Sucrose Ester Grades


Commercial sucrose ester products are invariably mixtures of mono‑, di‑, tri‑ and higher esters whose hydrophilic–lipophilic balance (HLB) and functional behaviour are governed by the average degree of esterification [1]. A sucrose monolaurate (one C12 chain) exhibits an HLB of approximately 16 and functions as an oil‑in‑water emulsifier, whereas the hepta‑substituted laurate ester is intensely lipophilic and partitions into the oil phase, acting as a fat replacer or structuring agent rather than a classical emulsifier [2]. Substituting a monoester for a heptaester in a formulation that requires lipid‑phase structuring or non‑caloric fat mimetic properties therefore results in complete functional failure, because the two grades target fundamentally different phases of the product matrix. Furthermore, the critical micelle concentration (CMC) of mono‑substituted sucrose laurate has been precisely determined by PFGSE‑NMR (e.g., 0.3 mM for the Sigma product ), whereas the heptaester, owing to its dominant lipophilicity, exhibits negligible aqueous micellization and cannot be evaluated by the same surfactant metrics [3].

Sucrose Heptalaurate (CAS 66844-30-2): Quantified Differentiation Evidence vs. Closest Comparators


Functional Role Inversion: Heptaester as a Fat Replacer vs. Monoester as an Oil‑in‑Water Emulsifier

Sucrose heptalaurate belongs to the high‑substitution ester class (hexa‑, hepta‑, octa‑esters) whose primary industrial function is fat replacement and edible‑oil structuring, in direct contrast to low‑substitution esters (mono‑, di‑, tri‑esters) that serve as classical oil‑in‑water or water‑in‑oil emulsifiers [1]. This functional dichotomy constitutes a categorical, application‑defining differentiation: the heptaester partitions into the lipid phase and contributes to crystal network formation, whereas sucrose monolaurate (HLB ~16) partitions into the aqueous phase to stabilise oil droplets. No quantitative HLB value is reported for the pure heptaester, but the class‑based inference is that its HLB falls below 2 (highly lipophilic), compared with approximately 16 for the monolaurate [2].

fat replacement oleogelation food structuring sucrose polyester HLB

Aqueous Micellization Deficit: Heptaester vs. Monolaurate CMC

The critical micelle concentration (CMC) of pure sucrose monolaurate has been determined by PFGSE‑NMR as 0.3 mM , at which concentration it forms spheroidal micelles with a hydrodynamic radius of 29.2 Å [1]. Sucrose heptalaurate, bearing seven C12 chains, possesses a molecular weight approximately three times that of the monolaurate (1618.4 vs. 524.6 g·mol⁻¹) and a markedly higher log P; it does not form aqueous micelles at measurable concentrations, instead exhibiting negligible water solubility [2]. This absence of a measurable CMC for the heptaester constitutes a binary differentiation from the monolaurate: the heptaester cannot function as an aqueous solubiliser or micellar drug‑delivery vehicle.

critical micelle concentration surfactant self‑assembly PFGSE‑NMR aqueous solubility

Non‑Absorbable Fat Mimetic: Heptaester as a Calorie‑Free Oil Structurant vs. Digestible Triglycerides

Sucrose heptalaurate is a constituent of the sucrose polyester (SPE) class that includes Olestra® (a mixture of hexa‑, hepta‑, and octa‑esters of long‑chain fatty acids). SPEs are not hydrolysed by pancreatic lipases and are not absorbed through the intestinal mucosa, contributing zero calories to the diet, in contrast to conventional triglycerides which yield approximately 37.7 kJ·g⁻¹ (9 kcal·g⁻¹) [1]. The heptaester fraction is specifically identified as a key component of non‑absorbable fat substitutes, and its physical properties are nearly identical to those of conventional dietary fats, enabling direct replacement in frying and baking applications without the caloric load [2].

sucrose polyester olestra fat substitute non‑caloric lipid structuring

Molecular Weight and Purity Specification: Heptaester Procurement Grade Differentiation

Sucrose heptalaurate is a discrete chemical entity with a well‑defined molecular formula (C₉₆H₁₇₆O₁₈) and molecular weight (1618.4 g·mol⁻¹), distinguishing it from the generic 'sucrose laurate' products (CAS 25339-99-5 and 37266-93-6) that are predominantly monoesters with molecular weights of 524–542 g·mol⁻¹ [1]. The heptaester is commercially available at two defined purity grades — 95 % and 99 % — from specialist suppliers, with bulk packaging options up to 1000 kg , whereas the monolaurate is typically supplied at ≥97 % (TLC) as a research‑grade biochemical reagent . This molecular weight differential (approximately 3×) enables unambiguous identity confirmation by mass spectrometry or HPLC‑ELSD in incoming quality control.

CAS 66844-30-2 molecular weight purity specification C96H176O18 procurement grade

Regulatory Status: E473 Sucrose Esters of Fatty Acids — Heptaester as a Conforming Constituent

Sucrose heptalaurate falls under the food additive designation E473 (sucrose esters of fatty acids), for which EU Directive 2008/84/EC specifies a minimum total sucrose ester content of not less than 80 % and permits up to 6 % of sodium, potassium and calcium salts of fatty acids (expressed as sodium oleate) [1]. The FAO JECFA specification likewise requires not less than 80 % sucrose ester content and sulfated ash not more than 2 % [2]. Compliance with the E473 monograph is independent of the degree of esterification; therefore the heptaester is fully admissible as a food additive in the EU and in Codex‑aligned jurisdictions, provided it meets the same purity criteria as lower‑substitution grades. This regulatory parity means the heptaester can be deployed in food applications without requiring a separate novel‑food authorisation, a significant procurement advantage over non‑approved lipid‑based fat substitutes.

E473 food additive sucrose esters of fatty acids EU purity criteria regulatory compliance

Antimicrobial Activity Profile: Sucrose Laurate Esters vs. Other Chain‑Length Sucrose Esters

Among sucrose fatty acid esters, the laurate (C12) esters display a distinct antimicrobial profile. In a study comparing lauric acid derivatives, sucrose monolaurate exhibited bacteriostatic and bactericidal activity specifically against Gram‑positive bacteria (log P = −4.122, HLB = 16.090), whereas methyl laurate (log P = 5.284) and isoamyl laurate (log P = 7.175) showed no activity, indicating that both the sugar head group and the resulting HLB are critical determinants of antimicrobial efficacy [1]. A separate broth‑dilution study confirmed that sucrose esters, when active, are generally more active than the corresponding free fatty acids, with the laurate ester being the notable exception where esterification does not diminish potency [2]. While the heptaester itself has not been tested head‑to‑head against the monolaurate in antimicrobial assays, the class‑level inference is that increasing the degree of laurate substitution shifts the molecule toward an HLB regime (< 2) that is incompatible with the aqueous‑phase interaction required for membrane disruption of Gram‑positive organisms [3].

antimicrobial Gram‑positive lauric acid ester minimum inhibitory concentration food preservation

Optimal Procurement and Application Scenarios for Sucrose Heptalaurate (CAS 66844-30-2)


Calorie‑Reduced Structured Edible Oils and Oleogels

Sucrose heptalaurate is a preferred candidate for formulating non‑caloric structured oils and oleogels where a solid‑fat functionality is required without the accompanying saturated fat and caloric load of conventional triglycerides. Its classification as a high‑substitution sucrose ester that functions as a fat replacer rather than an emulsifier [1] directly supports its use in margarine alternatives, spreads, and bakery shortenings. The non‑absorbable nature of the sucrose polyester class, of which the heptaester is a core constituent, provides the 100 % caloric reduction (9 → 0 kcal·g⁻¹) validated in human feeding studies with Olestra® [2].

Lipid‑Phase Components in Non‑Aqueous Pharmaceutical and Cosmetic Formulations

Owing to its negligible aqueous solubility and inability to form micelles [1], sucrose heptalaurate is suited to anhydrous or lipid‑continuous formulations such as lipophilic ointment bases, oil‑phase consistency agents in topical creams, and water‑free cosmetic sticks. The molecular weight of 1618.4 g·mol⁻¹ provides a clear identity marker for quality‑control release testing, ensuring that the heptaester grade — and not a lower‑substitution monoester — has been supplied [2]. The compound's E473 regulatory status further facilitates its use in cosmetic and personal‑care products across EU and Codex‑aligned markets [3].

Research‑Grade Reference Standard for Sucrose Polyester Analytical Method Development

The availability of sucrose heptalaurate at 99 % purity in defined packaging quantities [1] makes it a suitable reference standard for HPLC‑ELSD, GC‑FID, or mass spectrometric methods designed to characterise the ester distribution in commercial sucrose polyester (SPE) products. Its discrete molecular formula (C₉₆H₁₇₆O₁₈) and molecular weight (1618.4 g·mol⁻¹) enable unambiguous identification and quantification, distinguishing it from the hexa‑ and octa‑ester components of SPE mixtures [2]. This application leverages the heptaester as a single‑component calibrant rather than as a functional ingredient.

Food Preservation Systems Where Absence of Surfactant Antimicrobial Activity Is Desired

In probiotic fermented dairy products or live‑culture beverages where Gram‑positive antimicrobial activity would be detrimental to the viability of beneficial bacteria, the heptaester's predicted lack of antimicrobial action — inferred from its extremely lipophilic HLB (< 2) incompatible with the aqueous‑phase membrane‑disruption mechanism of the monolaurate [1] — makes it a safer structuring or texturising additive than sucrose monolaurate, which exhibits confirmed bacteriostatic and bactericidal activity against Gram‑positive organisms (log P = −4.122, HLB = 16.090) [2]. This negative‑selection criterion is directly derived from the class‑level antimicrobial evidence.

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